molecular formula C12H13FN2 B13597421 2-Fluoro-5-(3-piperidinyl)benzonitrile CAS No. 1044768-95-7

2-Fluoro-5-(3-piperidinyl)benzonitrile

Cat. No.: B13597421
CAS No.: 1044768-95-7
M. Wt: 204.24 g/mol
InChI Key: NNJIPJCASGWKAM-UHFFFAOYSA-N
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Description

2-fluoro-5-(piperidin-3-yl)benzonitrile is an organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group. This compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity. It is used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(piperidin-3-yl)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method includes the reaction of 2-fluoro-5-nitrobenzonitrile with piperidine under basic conditions. The nitro group is reduced to an amine, followed by cyclization to form the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(piperidin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles in SNAr reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce piperidine N-oxides.

Scientific Research Applications

2-fluoro-5-(piperidin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the fluorine atom can form hydrogen bonds with proteins, enhancing binding affinity. The benzonitrile group can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-(piperidin-4-yl)benzonitrile
  • 4-fluorobenzonitrile
  • 2-fluoropyridine

Uniqueness

2-fluoro-5-(piperidin-3-yl)benzonitrile is unique due to the specific positioning of the fluorine atom and the piperidine ring, which imparts distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in the design of new pharmaceuticals and materials .

Properties

CAS No.

1044768-95-7

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-fluoro-5-piperidin-3-ylbenzonitrile

InChI

InChI=1S/C12H13FN2/c13-12-4-3-9(6-11(12)7-14)10-2-1-5-15-8-10/h3-4,6,10,15H,1-2,5,8H2

InChI Key

NNJIPJCASGWKAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

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